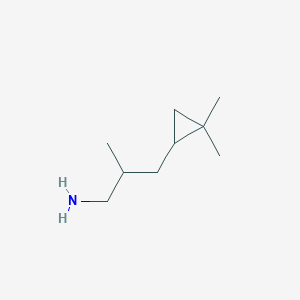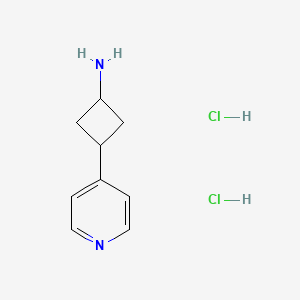
3-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Pyridin-4-ylcyclobutan-1-amine;dihydrochloride” is a chemical compound with the CAS Number: 2171988-01-3 . It has a molecular weight of 221.13 . It is typically in solid form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C9H12N2.2ClH/c10-9-5-8 (6-9)7-1-3-11-4-2-7;;/h1-4,8-9H,5-6,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . . The salt data for this compound is 2HCl .Wissenschaftliche Forschungsanwendungen
Antimalarial Potential
3-Pyridin-4-ylcyclobutan-1-amine derivatives have been explored for their potential as antimalarial agents. Research involving (1H-Pyridin-4-ylidene)amines, which are structurally related, has shown promising in vitro activity against Plasmodium falciparum strains, indicating potential effectiveness in treating malaria (Rodrigues et al., 2009).
Synthesis of Functionalized Heterocycles
The compound is a valuable building block in the synthesis of highly functionalized heterocycles. It's been used in nucleophilic substitution reactions to create a variety of heterocyclic compounds, highlighting its versatility in organic synthesis (Zapol’skii et al., 2012).
Catalytic Amination
It plays a significant role in palladium-catalyzed amination reactions. These reactions are crucial for synthesizing pyridine-containing macrocycles, illustrating the compound's utility in creating complex organic structures (Averin et al., 2005).
Diversity-Oriented Synthesis
This compound is instrumental in the diversity-oriented synthesis of bioactive pyridine-containing fused heterocycles. Its use in reactions with heterocyclic amines at room temperature underlines its efficiency and regioselectivity in synthesizing diverse heterocyclic compounds (Lin et al., 2016).
Development of N-Aryl Derivatives
It's used in the synthesis of new N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, showcasing its role in creating novel heterocyclic compounds. The synthesis process involves optimized Buchwald-Hartwig amination conditions, highlighting the compound's adaptability in complex chemical reactions (El-Deeb et al., 2008).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-pyridin-4-ylcyclobutan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-5-8(6-9)7-1-3-11-4-2-7;;/h1-4,8-9H,5-6,10H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGKGMMRCLFRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1N)C2=CC=NC=C2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methoxybenzoate](/img/structure/B2406729.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B2406730.png)
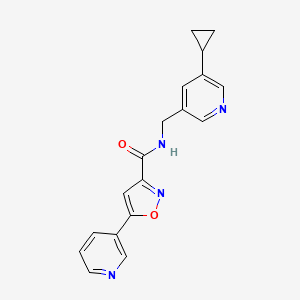
![[4-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)-2,6-difluorophenyl]boronic acid](/img/structure/B2406732.png)
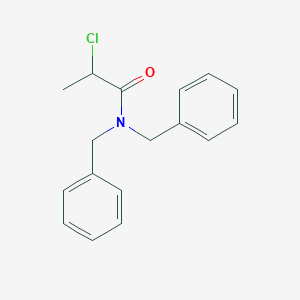
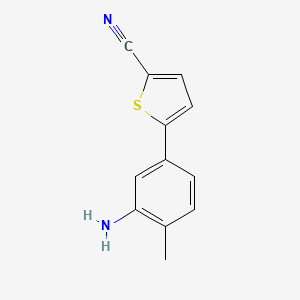
![N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B2406737.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B2406739.png)

![3,4-dimethyl-N-[2-[3-[(2-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2406742.png)
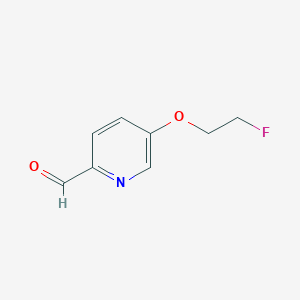
![2-[(2,5-dimethylphenyl)methylsulfanyl]-3-(2-methoxyethyl)-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2406746.png)
